[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate
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Overview
Description
2’'-O-Galloylquercitrin is a natural flavonoid compound isolated from the plant Acer ginnala. It is known for its health benefits, particularly its antioxidant properties, which make it a potent free radical scavenger . The compound has a molecular formula of C28H24O15 and a molecular weight of 600.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’'-O-Galloylquercitrin can be synthesized through the esterification of quercitrin with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of 2’'-O-Galloylquercitrin involves the extraction and isolation from natural sources, particularly from the leaves of Acer ginnala. The process includes solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2’'-O-Galloylquercitrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are commonly used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives
Scientific Research Applications
2’'-O-Galloylquercitrin has a wide range of scientific research applications:
Chemistry: Used as a standard for antioxidant assays and in the study of flavonoid chemistry.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products .
Mechanism of Action
2’'-O-Galloylquercitrin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparison with Similar Compounds
Similar Compounds
Quercitrin: A flavonoid glycoside similar to 2’'-O-Galloylquercitrin but without the galloyl group.
Ginnalin A and B: Other galloylated flavonoids isolated from Acer ginnala.
Uniqueness
2’'-O-Galloylquercitrin is unique due to its specific galloyl group, which enhances its antioxidant properties compared to other similar flavonoids. This structural feature contributes to its higher efficacy in scavenging free radicals and protecting against oxidative stress .
Properties
IUPAC Name |
[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O15/c1-9-20(35)23(38)26(42-27(39)11-5-16(33)21(36)17(34)6-11)28(40-9)43-25-22(37)19-15(32)7-12(29)8-18(19)41-24(25)10-2-3-13(30)14(31)4-10/h2-9,20,23,26,28-36,38H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNFIOZYNBKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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